DTAGv-1 -

DTAGv-1

Catalog Number: EVT-10955824
CAS Number:
Molecular Formula: C68H90N6O14S
Molecular Weight: 1247.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

dTAG V-1 falls under the category of chemical biology tools and is classified as a degrader. It specifically targets FKBP12 F36V fusion proteins by recruiting the von Hippel-Lindau (VHL) E3 ligase complex to facilitate their degradation. This mechanism provides an innovative approach to studying protein function and dynamics in living organisms .

Synthesis Analysis

Methods and Technical Details

The synthesis of dTAG V-1 involves several key steps:

  1. Chemical Design: The compound is designed to include a ligand that selectively binds to the FKBP12 F36V variant, along with a linker that connects this ligand to a VHL-binding moiety. This design enables the recruitment of the VHL E3 ligase complex, which is crucial for the targeted degradation process .
  2. Synthesis Process: The synthesis typically follows standard organic chemistry protocols involving:
    • Coupling Reactions: To attach the FKBP12-selective ligand to the linker.
    • Purification: High-performance liquid chromatography (HPLC) is used to ensure purity levels of ≥98% .
    • Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and integrity of the synthesized compound.
  3. Formulation: dTAG V-1 is often formulated as a hydrochloride salt for stability and solubility in biological assays .
Molecular Structure Analysis

Structure and Data

The molecular formula for dTAG V-1 is C68H90N6O14SC_{68}H_{90}N_{6}O_{14}S, with a molecular weight of approximately 1361.58 g/mol. The structure includes multiple functional groups that contribute to its binding affinity and specificity towards FKBP12 F36V.

Key Structural Features:

  • FKBP12 F36V Binding Domain: This domain is crucial for its selectivity.
  • Linker Region: Facilitates interaction with the VHL E3 ligase.
  • VHL Binding Ligand: Essential for recruiting the ubiquitin-proteasome system to initiate degradation.

The InChI Key for dTAG V-1 is KSEWNBIDXKMTNT-LNVAYBNASA-N, which can be used for further structural searches in chemical databases .

Chemical Reactions Analysis

Reactions and Technical Details

dTAG V-1 primarily functions through a mechanism involving ubiquitination and subsequent proteasomal degradation of target proteins. The key reactions include:

  1. Binding Reaction: dTAG V-1 binds selectively to FKBP12 F36V-tagged proteins.
  2. Recruitment Reaction: The compound recruits the VHL E3 ligase complex.
  3. Ubiquitination Reaction: The recruited E3 ligase ubiquitinates the target protein, marking it for degradation.
  4. Degradation Reaction: The ubiquitinated proteins are then directed to the proteasome for degradation.

These reactions enable precise control over protein levels within cells, allowing researchers to study immediate effects following protein depletion .

Mechanism of Action

Process and Data

The mechanism of action for dTAG V-1 involves several sequential steps:

  1. Target Recognition: The compound selectively binds to FKBP12 F36V-tagged proteins.
  2. E3 Ligase Recruitment: Upon binding, dTAG V-1 recruits the von Hippel-Lindau E3 ligase complex.
  3. Ubiquitination: The E3 ligase facilitates the attachment of ubiquitin molecules to the target protein.
  4. Proteasomal Degradation: Ubiquitinated proteins are recognized by the proteasome, leading to their degradation.

This process allows for rapid depletion of specific proteins, providing insights into their biological functions without permanent genetic modifications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO), with a maximum concentration around 136 mg/mL .
  • Storage Conditions: Recommended storage at -20°C to maintain stability.

Chemical Properties

These properties are essential for ensuring effective use in laboratory experiments .

Applications

Scientific Uses

dTAG V-1 has several significant applications in scientific research:

  1. Protein Function Studies: Allows researchers to investigate the role of specific proteins by rapidly degrading them in living systems.
  2. Oncological Research: Demonstrated effectiveness against oncogenes like EWS/FLI in Ewing sarcoma models, providing insights into cancer biology .
  3. Drug Discovery: Facilitates target validation studies by enabling precise control over protein levels during drug testing phases .
  4. Biochemical Pathway Analysis: Helps elucidate signaling pathways by allowing temporal analysis of protein function upon degradation.
Introduction to Targeted Protein Degradation Platforms

Limitations of Genetic Perturbation Technologies in Protein Homeostasis Studies

Traditional genetic perturbation methods—including ribonucleic acid interference (ribonucleic acid interference) and clustered regularly interspaced short palindromic repeats-associated protein 9 (clustered regularly interspaced short palindromic repeats-associated protein 9) gene editing—exhibit intrinsic constraints for studying dynamic protein homeostasis. These approaches induce permanent genomic alterations, require extended timeframes (hours to days) to achieve effective protein knockdown, and preclude real-time interrogation of acute protein loss effects. Such delays obscure primary biological responses and complicate studies of proteins essential for cellular viability. Additionally, genetic compensation mechanisms may mask phenotypic outcomes, while off-target genomic effects remain a persistent concern [3] [10]. These limitations impede the investigation of rapid signaling cascades, kinetic transcriptional responses, and compensatory pathway adaptations that follow immediate protein depletion.

Heterobifunctional Degraders (Proteolysis Targeting Chimeras) as Chemical Biology Tools

Proteolysis targeting chimeras represent a revolutionary chemical biology strategy enabling direct modulation of protein abundance through the ubiquitin-proteasome system. These heterobifunctional molecules comprise three elements: (i) a target protein-binding ligand, (ii) an E3 ubiquitin ligase-recruiting moiety, and (iii) a chemical linker facilitating ternary complex formation. Upon engagement, proteolysis targeting chimeras catalyze polyubiquitination of the target protein, leading to its recognition and degradation by the 26S proteasome. This event-driven mechanism operates catalytically, allowing substoichiometric degradation and circumventing the occupancy constraints of traditional inhibitors. Crucially, proteolysis targeting chimeras achieve target depletion within minutes to hours, enabling precise temporal control unattainable with genetic methods [4] [6] [9].

Table 1: Comparative Analysis of Protein Modulation Technologies

TechnologyTemporal ResolutionReversibilityMechanistic FidelityPrimary Limitations
Ribonucleic acid interferenceDaysLimitedModerate (off-target effects)Slow kinetics; incomplete knockdown
Clustered regularly interspaced short palindromic repeats-associated protein 9 knockoutPermanentNoneVariable (compensatory adaptation)Irreversible; genomic instability risks
Small molecule inhibitorsMinutes-hoursHighHigh (occupancy-driven)Incomplete inhibition; binding site dependency
Proteolysis targeting chimeras/dTAGV-1Minutes-hoursHighHigh (event-driven)Requires ligand or tag; molecular weight

Evolution of the dTAG System for Precision Protein Control

The degradation tag system emerged to address the fundamental bottleneck in targeted protein degradation: the requirement for target-specific ligands. Developed by Nabet and colleagues, this platform combines genome engineering with heterobifunctional degraders to achieve universal target applicability. The system utilizes a mutant variant of FK506 binding protein 12 (FK506 binding protein 12 F36V) as a degradation tag, fused to any protein of interest via lentiviral expression or clustered regularly interspaced short palindromic repeats-mediated knock-in. A companion degrader molecule simultaneously engages FK506 binding protein 12 F36V and an E3 ubiquitin ligase, inducing target degradation. The first-generation degradation tag molecules recruited cereblon (cereblon), but exhibited variable efficiency across cellular contexts and target proteins. This limitation prompted the development of von Hippel-Lindau-recruiting degradation tag molecules, including dTAGV-1, to expand degradation coverage [3] [7] [10].

Table 2: Key Developments in the degradation tag Platform

ComponentFirst-Generation (cereblon-Recruiting)dTAGV-1 (von Hippel-Lindau-Recruiting)Impact
E3 Ligasecereblonvon Hippel-LindauAvoids cereblon neo-substrate degradation
Degrader SelectivityFK506 binding protein 12 F36V (moderate)FK506 binding protein 12 F36V (exclusive)Eliminates wild-type FK506 binding protein 12 engagement
In Vivo Half-Life2.41 hours (dTAG-13)4.43 hoursExtended degradation duration
Target RangeChromatin regulators; kinasesRecalcitrant oncoproteins (e.g., EWS/FLI)Broader applicability
Combinatorial CompatibilityLimited by shared E3 ligaseEnables co-degradation with cereblon-based degradersFacilitates polypharmacology studies

Properties

Product Name

DTAGv-1

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate

Molecular Formula

C68H90N6O14S

Molecular Weight

1247.5 g/mol

InChI

InChI=1S/C68H90N6O14S/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76)/t42-,48+,49-,51-,52-,54+,63+/m0/s1

InChI Key

ANLKEOUWAHUESE-HKVQNHBKSA-N

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C

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